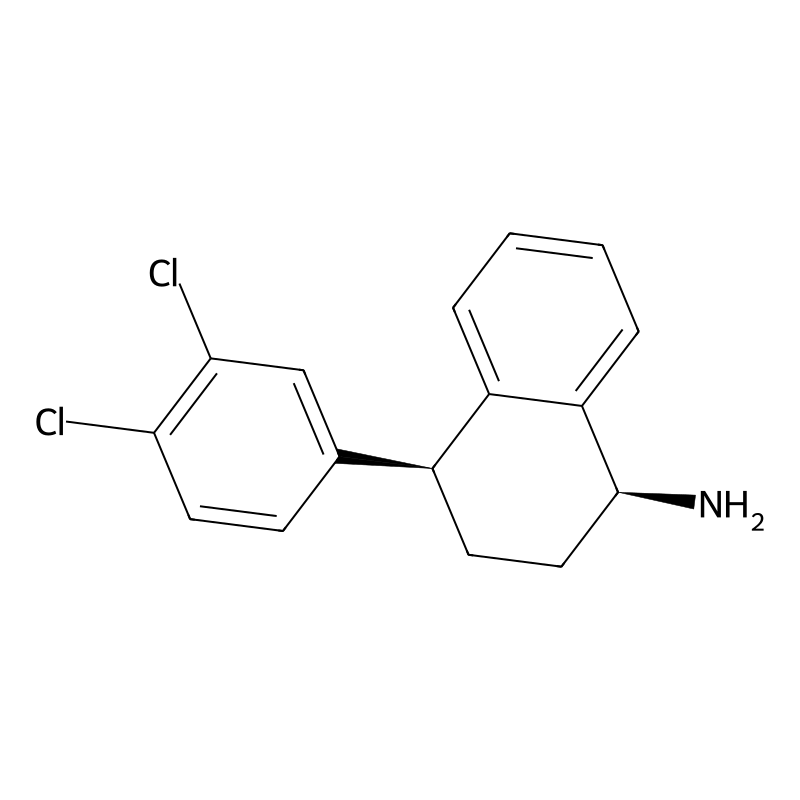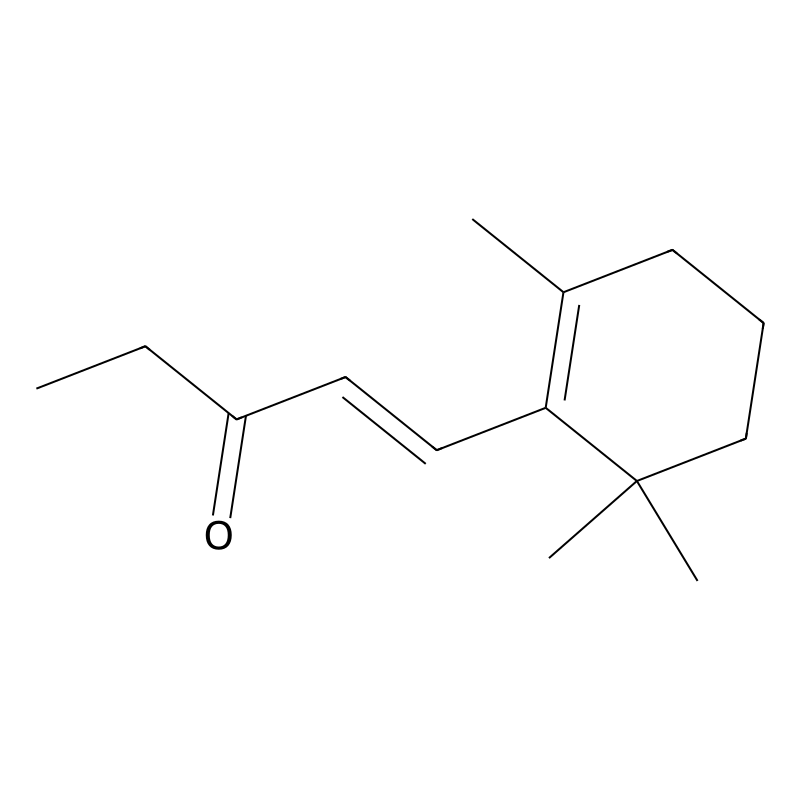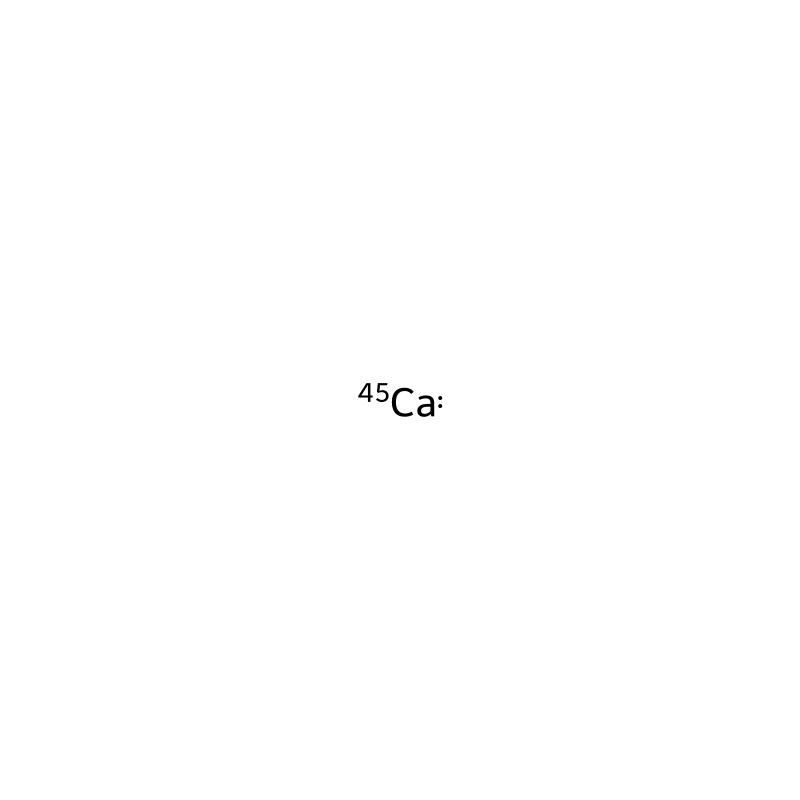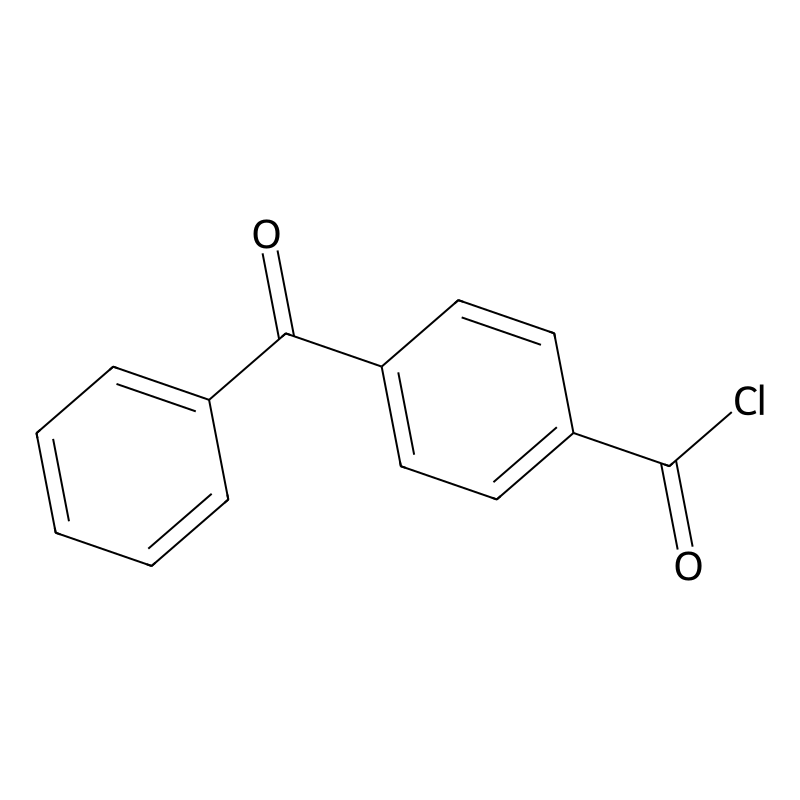Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure-2d/800/S597752.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Multi-drug resistant Staphylococcus aureus (MDRSA): A study isolated the compound from a marine bacterium and demonstrated its effectiveness in controlling MDRSA growth.
- Pseudomonas aeruginosa: Research suggests the compound disrupts biofilm formation in this bacterium, potentially hindering its ability to cause infections [].
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic organic compound characterized by its unique structure, which includes a pyrazine ring fused with a pyrrolidine-like moiety. Its molecular formula is C7H10N2O2, and it has a molecular weight of approximately 154.07 g/mol. This compound is notable for its presence in various biological systems, including organisms such as Rattus norvegicus (the common rat) and Coffea arabica (coffee plant) . The compound's structural complexity is reflected in its two rings and various functional groups, making it an interesting subject for both chemical and biological studies.
- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions with various nucleophiles.
- Condensation Reactions: It can react with amines to form imines or with alcohols to form hemiacetals.
- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Cyclization: Under certain conditions, it may engage in cyclization reactions leading to the formation of more complex structures.
These reactions underscore the compound's versatility in synthetic organic chemistry.
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits significant biological activities. Studies have shown that it possesses antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration indicating potent activity . Additionally, it has demonstrated antioxidant capabilities, which may enhance its therapeutic potential by mitigating oxidative stress . The compound's neuroprotective properties have also been noted, suggesting its relevance in neurological research .
The synthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods:
- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both amine and carbonyl functionalities under acidic or basic conditions.
- Natural Extraction: This compound can also be isolated from natural sources such as marine bacteria (Bacillus tequilensis), where it is produced as a secondary metabolite .
- Synthetic Routes: Researchers have developed synthetic routes involving multiple steps that include the formation of the pyrazine core followed by functionalization to introduce the dione groups.
These methods highlight both synthetic ingenuity and the potential for natural product extraction.
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several applications across different fields:
- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored for potential use in drug development against infections and oxidative stress-related diseases.
- Agricultural Chemistry: Its bioactive properties may find applications in developing new agrochemicals targeting plant pathogens.
- Biochemical Research: The compound serves as a model for studying cyclic compounds in biochemical pathways.
Interaction studies involving hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have focused on its binding affinities with various biological targets. For instance:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes related to bacterial resistance mechanisms.
- Quorum Sensing Inhibition: Research indicates that extracts containing this compound can disrupt quorum sensing in bacteria like Pseudomonas aeruginosa, reducing virulence factors and biofilm formation .
These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione shares structural similarities with several other compounds. Here are some notable examples:
The uniqueness of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione lies in its specific structural configuration that contributes to its distinct biological activities and chemical reactivity compared to these similar compounds.
The first identification of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione dates to the late 20th century, with early reports highlighting its occurrence in microbial metabolites. Notably, it was isolated from the green algae Ulva prolifera, where it demonstrated antialgal activity against harmful red tide microalgae. Subsequent studies identified its presence in Aspergillus fumigatus and Streptomyces species, linking it to secondary metabolic pathways. The compound’s synthesis was initially achieved through classical peptide cyclization methods, but advancements in solid-phase peptide synthesis (SPPS) and mechanochemistry later provided more efficient routes.
Significance in Chemical and Biological Sciences
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione serves as a model system for studying diketopiperazine stability and conformation. Its fused pyrrolidine-pyrazine ring system imposes structural rigidity, making it valuable for designing peptidomimetics and enzyme inhibitors. Biologically, it exhibits dual functionality: (1) antiamnesic effects via modulation of neurotransmitter systems in rodent models, and (2) ecological roles in algal bloom suppression. These properties have spurred interest in its potential applications in neuroscience and environmental management.
Classification within the Diketopiperazine (DKP) Family
As a 2,5-DKP, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is distinguished by its cyclic arrangement of two α-amino acids—proline and glycine—linked via amide bonds at positions 2 and 5. This classification places it within a subgroup of proline-containing DKPs, which are overrepresented in bioactive natural products due to their enhanced stability and stereochemical diversity. Comparative analysis with related DKPs, such as cyclo(Pro-Pro) and cyclo(Tyr-Pro), reveals shared conformational constraints but divergent biological targets.
Research Evolution and Current Academic Interest
Recent studies have focused on three domains:
- Synthetic Optimization: Mechanochemical methods using ball milling enable solvent-free synthesis, reducing environmental impact.
- Biosynthetic Pathways: Genomic analyses of Aspergillus species have identified nonribosomal peptide synthetases (NRPSs) responsible for its production.
- Therapeutic Potential: Preclinical trials highlight its neuroprotective effects in models of Alzheimer’s disease, attributed to inhibition of acetylcholinesterase and β-amyloid aggregation.
Fungal Sources (Aspergillus fumigatus and Others)
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives have been extensively documented in fungal species, with Aspergillus fumigatus serving as a prominent producer [1] [2]. This opportunistic pathogenic fungus has been identified as a natural source of various structural variants, including hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione, which represents a substituted derivative of the parent compound [1]. The fungal production of these diketopiperazines has been linked to secondary metabolite biosynthesis pathways that are activated under specific environmental conditions [3].
Research has demonstrated that Aspergillus fumigatus produces these compounds through sophisticated enzymatic pathways involving cytochrome P450 enzymes. The biosynthetic machinery includes specific cytochrome P450 proteins that catalyze the oxidative transformation of precursor molecules, such as tryprostatin A, into more complex derivatives like fumitremorgin C [3]. This enzymatic process involves the incorporation of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold as a core structural element.
Additional fungal sources include various Streptomyces species, which, despite being classified as bacteria, exhibit fungal-like mycelial growth patterns. Streptomyces nigra has been documented as a producer of hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione [1]. Streptomyces antioxidans and Streptomyces xiamenensis have been identified as sources of hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione derivatives [4]. The marine-derived Streptomyces mangrovisoli strain isolated from mangrove soil has been shown to produce the parent compound with significant antioxidant properties, demonstrating 32% antioxidant activity at concentrations of 1 mg/mL [5] [6].
The diversity of fungal sources extends beyond Aspergillus and Streptomyces genera. Paraphaeosphaeria sporulosa, an endophytic fungus isolated from strawberry plants, has been documented to produce cyclo(L-Pro-L-Phe), a related diketopiperazine compound [7]. This finding highlights the widespread distribution of diketopiperazine-producing fungi across different ecological niches and their potential role in plant-microbe interactions.
Bacterial Sources (Exiguobacterium, Streptomyces)
The bacterial production of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione encompasses a diverse array of species across multiple genera. Exiguobacterium indicum SJ16, a gram-positive bacterium isolated from the rhizosphere of Cyperus laevigatus, has been identified as a significant producer of 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione [8] [9]. This strain demonstrates remarkable anti-quorum sensing activity, achieving approximately 99% inhibition against the reference strain Chromobacterium violaceum CV026 without exerting antibacterial effects [8] [9].
Marine bacterial sources represent a particularly rich reservoir of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione producers. Bacillus tequilensis MSI45, isolated from the marine sponge Callyspongia diffusa, has been extensively characterized for its production of the parent compound [5] [10]. This strain exhibits potent antimicrobial activity with a minimum inhibitory concentration of 15 ± 0.172 mg/L against multidrug-resistant Staphylococcus aureus and demonstrates non-hemolytic properties coupled with high antioxidant activity [5] [10].
The Bacillus genus represents a significant source of diketopiperazine compounds. Bacillus cereus has been documented as a producer of hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione with demonstrated antifungal and antibacterial properties [4]. Bacillus subtilis and Bacillus amyloliquefaciens have been identified as sources of various structural variants, including 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione [11] [12].
Streptomyces species constitute another major bacterial source of these compounds. Streptomyces sp. VITPK9, isolated from salt spring habitats in Manipur, India, produces hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione with demonstrated antifungal activity against Candida species [13]. The compound shows minimum inhibitory concentrations of 71.3 and 78.6 μg/mL against different Salmonella enterica strains [13].
Marine-derived Streptomyces species have proven particularly prolific in diketopiperazine production. Streptomyces sp. strain TN58 has been documented as a producer of hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione with antibacterial activity against Staphylococcus aureus and Micrococcus luteus . The aquatic bacterium Shewanella sp. Lzh-2, isolated from Lake Taihu, produces the parent compound with demonstrated algicidal properties [15].
Biosynthetic Pathways
Enzymatic Synthesis in Microorganisms
The enzymatic synthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in microorganisms involves sophisticated biochemical machinery that operates through distinct but interconnected pathways. The primary enzymatic mechanisms include cyclodipeptide synthases and non-ribosomal peptide synthetases, each employing unique catalytic strategies to assemble the characteristic diketopiperazine scaffold [16] [17].
The enzymatic process begins with the activation and incorporation of specific amino acid precursors. In bacterial systems, the most common substrates include proline, glycine, tryptophan, and various substituted amino acids that contribute to the structural diversity of the final products [16] [17]. The enzymatic machinery demonstrates remarkable substrate specificity, with different enzymes showing preferences for particular amino acid combinations.
Bacillus tequilensis MSI45 exemplifies the enzymatic production process, where the compound is synthesized through a coordinated series of enzymatic reactions [5] [10]. The optimal production conditions have been determined to occur on the fourth day of incubation, with ethyl acetate extraction yielding maximum compound recovery of 16.2 g/L [5]. The enzymatic synthesis is influenced by environmental factors including pH, temperature, and nutrient availability.
The enzymatic synthesis pathway in Streptomyces species involves complex regulatory mechanisms that control the timing and extent of compound production. Streptomyces leeuwenhoekii NRRL B-24963 demonstrates a sophisticated enzymatic system where the cyclodipeptide synthase SazA catalyzes the formation of cyclo(L-Trp-L-Trp), followed by subsequent modifications by tailoring enzymes [16].
Enzymatic synthesis in marine bacteria often involves unique adaptations to the marine environment. The enzymatic machinery in marine Bacillus species has been optimized for production under elevated salt concentrations and specific temperature ranges that reflect their natural habitat conditions [5] [10]. These adaptations include modifications to enzyme structure and regulation that enhance stability and activity under marine conditions.
Cyclodipeptide Synthases (CDPS) Involvement
Cyclodipeptide synthases represent a specialized class of enzymes that catalyze the formation of diketopiperazine compounds through a unique mechanism involving the hijacking of aminoacyl-tRNAs from the ribosomal protein synthesis machinery [16] [18]. These enzymes, typically weighing approximately 30 kDa, demonstrate remarkable efficiency in converting aminoacyl-tRNA substrates into cyclic dipeptides through a series of coordinated catalytic steps [16].
The CDPS enzyme SazA from Streptomyces leeuwenhoekii NRRL B-24963 exemplifies the highly selective nature of these enzymes. This particular CDPS demonstrates exclusive selectivity for tryptophan-charged tRNA substrates, producing solely cyclo(L-Trp-L-Trp) as the primary product [16]. The enzyme operates through a mechanism that involves the sequential binding of two aminoacyl-tRNA molecules, followed by the formation of two successive peptide bonds and subsequent cyclization to form the diketopiperazine ring [16].
Biochemical characterization of CDPS enzymes has revealed their widespread distribution among terrestrial and marine bacteria, with bioinformatics analyses suggesting the presence of approximately 700 known CDPS-encoding genes clustered with predicted tailoring genes [19]. The phylogenetic analysis of these enzymes indicates significant evolutionary divergence, with distinct clades corresponding to different substrate specificities and product profiles [16].
The catalytic mechanism of CDPS enzymes involves specific binding pockets that determine substrate selectivity. Systematic mutagenesis experiments have demonstrated the critical importance of residues constituting substrate-binding pocket P1 for the incorporation of the second aminoacyl-tRNA substrate [18]. These studies have revealed that even single amino acid substitutions can dramatically alter substrate specificity and product formation.
Marine-derived Nocardiopsis species have been shown to produce CDPS enzymes with remarkable selectivity for tryptophan-charged tRNA substrates [20]. Both phylogenetically distinct CDPSs identified in these organisms yield exclusively cyclo(L-Trp-L-Trp), demonstrating the evolutionary conservation of this biosynthetic capability across different bacterial lineages [20].
The regulation of CDPS enzyme activity involves complex mechanisms that respond to environmental conditions and cellular metabolic state. The enzymes are typically expressed during specific growth phases and are subject to regulation by various transcriptional and post-transcriptional mechanisms that coordinate their activity with overall cellular metabolism [16] [18].
Non-Ribosomal Peptide Synthetase (NRPS) Pathways
Non-ribosomal peptide synthetases constitute a major class of biosynthetic enzymes responsible for the production of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and related diketopiperazines through mechanisms that utilize free amino acids as substrates [21]. These modular enzymes operate through an assembly-line strategy where peptide intermediates are covalently attached to carrier proteins and transported between different catalytic domains [22].
The NRPS pathway for diketopiperazine synthesis typically involves bimodular enzymes with domain architectures of A-T-C-A-T, where A represents adenylation domains, T represents thiolation domains, and C represents condensation domains [21]. The minimal bimodular NRPS AacA from Aspergillus aculeatus CRI323-04 exemplifies this architecture, representing one of the simplest functional NRPS systems capable of catalyzing diketopiperazine synthesis [21].
The Aspergillus aculeatus NRPS system demonstrates remarkable capability in recognizing two non-natural amino acids simultaneously, a rare feature in diketopiperazine biosynthesis [21]. The enzyme AacA catalyzes the condensation and cyclization of L-kynurenine and N-methyl-L-alanine to produce aspkyncin, a novel diketopiperazine compound, without requiring any release domain [21]. This represents a significant departure from conventional NRPS systems that typically require specialized release domains for product liberation.
The biosynthetic pathway involves the specialized amino acid N-methyltransferase AacB, which catalyzes the N-methylation of L-alanine prior to NRPS assembly [21]. This enzyme represents the first reported instance of an L-alanine N-methyltransferase, expanding the known repertoire of amino acid modification enzymes involved in diketopiperazine biosynthesis [21].
NRPS systems in fungal organisms often employ alternative release mechanisms compared to their bacterial counterparts. While bacterial NRPS systems commonly utilize C-terminal thioesterase domains for product release, fungal systems may employ reductase domains or specialized condensation-thiolation domain couplets [21]. The Aspergillus NRPS system demonstrates that cyclization and release can occur spontaneously without specialized release domains, indicating thermodynamic favorability of the cyclization reaction [21].
The domain organization of NRPS systems varies considerably among different organisms and target products. The typical linear diketopiperazine template employs A-T-C-A-T-TE or A-T-C-A-T-CT domain arrangements, where TE represents thioesterase domains and CT represents condensation-thiolation domain couplets [21]. The Aspergillus aculeatus system represents a minimal functional variant with only the essential A-T-C-A-T domains required for diketopiperazine synthesis [21].
Genetic Regulation of Biosynthesis
The genetic regulation of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione biosynthesis involves complex regulatory networks that coordinate the expression of biosynthetic genes with cellular metabolic status and environmental conditions [16] [17]. The regulation typically occurs through organized biosynthetic gene clusters that contain the necessary enzymatic machinery along with associated regulatory elements [16].
The aac gene cluster in Aspergillus aculeatus CRI323-04 exemplifies the coordinated regulation of diketopiperazine biosynthesis [21]. This cluster contains the core biosynthetic genes aacA and aacB, encoding the bimodular NRPS and the specialized N-methyltransferase, respectively [21]. The cluster organization facilitates coordinated expression of the biosynthetic machinery under appropriate physiological conditions [21].
The saz gene cluster in Streptomyces leeuwenhoekii NRRL B-24963 demonstrates the regulation of cyclodipeptide synthase-dependent pathways [16]. This two-gene operon contains sazA, encoding the CDPS enzyme, and sazB, encoding a unique fused enzyme harboring both prenyltransferase and methyltransferase domains [16]. The operon structure ensures coordinated expression of the biosynthetic and tailoring enzymes required for complete product formation [16].
Transcriptional regulation of biosynthetic gene clusters involves multiple levels of control, including global regulatory systems that respond to nutrient availability, growth phase, and environmental stress conditions [17]. The expression of diketopiperazine biosynthetic genes is typically activated during the stationary phase of growth when primary metabolic processes are downregulated [17].
The dmt1-3 loci in Streptomyces species demonstrate the complex genetic organization of cyclodipeptide synthase-containing gene clusters [18]. These loci contain CDPS genes along with associated tailoring enzymes including prenyltransferases and terpene cyclases that are required for the biosynthesis of complex terpenylated diketopiperazine derivatives [18].
Post-transcriptional regulation involves mechanisms that control the translation and stability of biosynthetic enzyme mRNAs [17]. Small regulatory RNAs and riboswitches have been implicated in the fine-tuning of biosynthetic gene expression in response to substrate availability and metabolic flux [17].
The regulation of diketopiperazine biosynthesis is also influenced by quorum sensing systems that coordinate gene expression with cell density [9]. In Pseudomonas aeruginosa, the agr quorum sensing system has been shown to regulate the expression of genes involved in diketopiperazine production and response [8]. The compound 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione has been demonstrated to interfere with quorum sensing regulation, affecting the expression of over 1,200 genes involved in various cellular processes [8].
Ecological Significance of Natural Production
The natural production of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione by microorganisms serves multiple ecological functions that contribute to microbial survival, competition, and environmental adaptation [9] [20] [23]. These compounds function as chemical mediators in complex microbial ecosystems, influencing interactions between different organisms and contributing to the maintenance of ecological balance [20].
The antimicrobial properties of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione provide producing organisms with significant competitive advantages in microbial communities [5] [10]. Bacillus tequilensis MSI45 demonstrates this principle through its production of the compound with potent activity against multidrug-resistant Staphylococcus aureus, effectively reducing pathogen burden in its local environment [5] [10]. This antimicrobial activity serves as a chemical defense mechanism that protects the producing organism from pathogenic challenges while potentially eliminating competitors for limited resources.
The anti-quorum sensing properties of these compounds represent a sophisticated ecological strategy for disrupting bacterial communication and biofilm formation [8] [9]. Exiguobacterium indicum SJ16 produces 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione that effectively inhibits quorum sensing in Pseudomonas aeruginosa, preventing biofilm formation and reducing virulence factor production [8] [9]. This mechanism allows the producing organism to interfere with the coordinated behaviors of competing bacteria without directly killing them, potentially reducing the development of resistance mechanisms.
The algicidal properties of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione contribute to the regulation of aquatic microbial communities [15]. Shewanella sp. Lzh-2 produces the compound with demonstrated activity against harmful algal species, contributing to the control of algal blooms and maintaining aquatic ecosystem balance [15]. This ecological function is particularly important in preventing the overgrowth of harmful algae that can disrupt aquatic food webs and produce toxic metabolites.
The production of these compounds in marine environments serves multiple ecological functions related to the unique challenges of marine ecosystems [5] [10]. Marine bacteria such as Bacillus tequilensis MSI45 produce hexahydropyrrolo[1,2-a]pyrazine-1,4-dione as part of their adaptation to high-salt, nutrient-variable conditions typical of marine environments [5] [10]. The compound's antioxidant properties provide additional protection against oxidative stress commonly encountered in marine environments exposed to high levels of ultraviolet radiation and variable oxygen concentrations.
The role of diketopiperazines in plant-microbe interactions represents an important ecological function that extends beyond direct microbial competition [24] [23]. Research has demonstrated that certain diketopiperazines can stimulate plant growth and enhance stress tolerance, suggesting that producing organisms may benefit from mutualistic relationships with plant hosts [24] [23]. The production of cyclo(His-Pro) in plant-associated bacteria contributes to enhanced plant stress tolerance and improved growth under adverse conditions [24].
The ecological significance extends to the regulation of microbial biofilm communities on various surfaces [8]. The anti-biofilm properties of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione enable producing organisms to control surface colonization dynamics and prevent the establishment of competing biofilm communities [8]. This function is particularly important in marine environments where surface colonization competition is intense and biofilm formation can significantly impact local ecosystem dynamics.
The production of these compounds also serves as a stress response mechanism that enhances survival under adverse environmental conditions [24]. The antioxidant properties of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione provide protection against oxidative stress, while the antimicrobial properties protect against pathogenic challenges during periods of environmental stress when immune responses may be compromised [5] [10].
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








